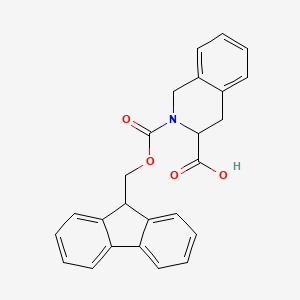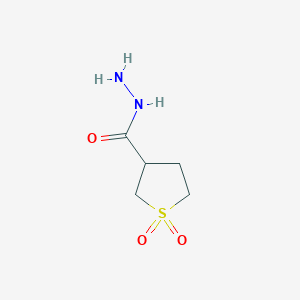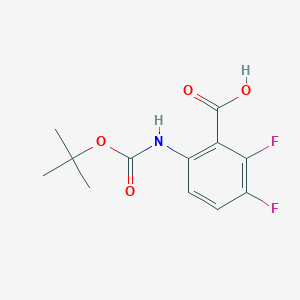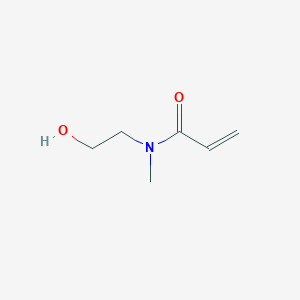
n-Methyl-n-(2-hydroxyethyl)acrylamide
描述
n-Methyl-n-(2-hydroxyethyl)acrylamide is an organic compound with the chemical formula C5H9NO2. It is a monomer used in various polymerization processes due to its unique properties, such as low vapor pressure and high reactivity in photo-polymerization. This compound is known for its resistance to hydrolysis and its ability to form hard coating films .
准备方法
Synthetic Routes and Reaction Conditions
n-Methyl-n-(2-hydroxyethyl)acrylamide can be synthesized through several methods:
Direct Method: This involves the reaction of carboxylic acids with ethanolamine under specific conditions.
Ester Exchange Method: This method uses carboxylic acid methyl esters and ethanolamine to undergo ester exchange reactions.
Acyl Chloride Method: This involves the reaction of acyl chlorides with ethanolamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled temperatures and pressures to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
n-Methyl-n-(2-hydroxyethyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize with acrylate and methacrylate monomers to form copolymers.
Hydrolysis: Despite its resistance, it can still undergo hydrolysis under extreme conditions.
Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond in the acrylamide group.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Strong acids or bases can catalyze the hydrolysis reaction.
Addition Reactions: Various nucleophiles can add to the double bond under suitable conditions.
Major Products
科学研究应用
n-Methyl-n-(2-hydroxyethyl)acrylamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of n-Methyl-n-(2-hydroxyethyl)acrylamide involves its ability to polymerize and form cross-linked networks. The hydroxyl and amide groups in the molecule participate in hydrogen bonding and other interactions, leading to the formation of stable polymeric structures. These polymers can interact with various biological and chemical systems, making them useful in a wide range of applications .
相似化合物的比较
Similar Compounds
Uniqueness
n-Methyl-n-(2-hydroxyethyl)acrylamide is unique due to its combination of hydroxyl and amide functionalities, which provide it with superior hydrolysis resistance and adhesion properties compared to other similar compounds. Its high reactivity in photo-polymerization also sets it apart, making it highly valuable in applications requiring durable and stable coatings .
属性
IUPAC Name |
N-(2-hydroxyethyl)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-6(9)7(2)4-5-8/h3,8H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUMZYFJVMWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435923 | |
| Record name | n-methyl-n-(2-hydroxyethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17225-73-9 | |
| Record name | n-methyl-n-(2-hydroxyethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B3379661.png)
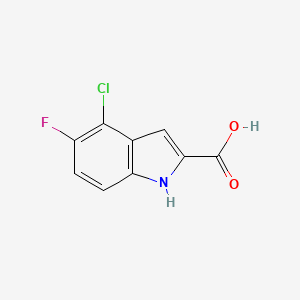
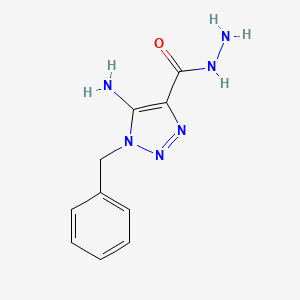
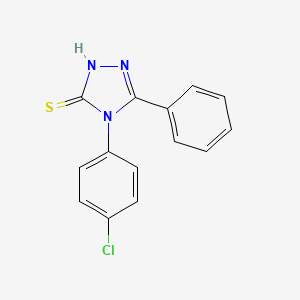
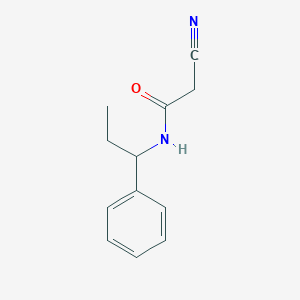
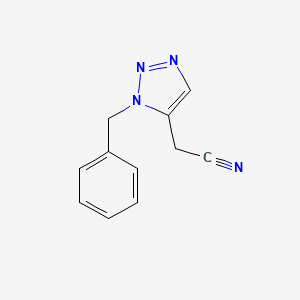
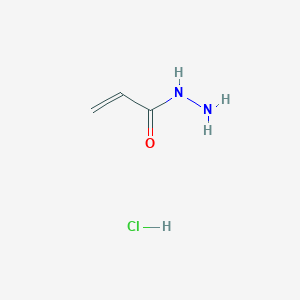

![methyl (2S)-2-[(furan-2-yl)formamido]propanoate](/img/structure/B3379712.png)
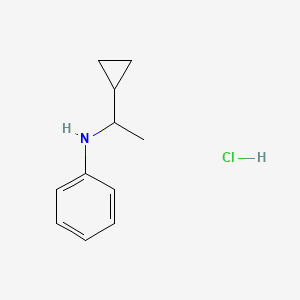
![2-[2-(Propan-2-yloxy)phenyl]acetic acid](/img/structure/B3379719.png)
